Product packaging for Ergocryptinine(Cat. No.:CAS No. 511-10-4)

Ergocryptinine

Cat. No.: B128735
CAS No.: 511-10-4
M. Wt: 575.7 g/mol
InChI Key: YDOTUXAWKBPQJW-JJANYQHSSA-N
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Description

Contextualization within Ergot Alkaloid Research

Ergot alkaloids are a significant class of mycotoxins produced by various fungi, most notably those belonging to the Claviceps genus. wur.nlfoodriskmanagement.com These complex nitrogenous compounds are derived from the amino acid L-tryptophan and are characterized by a foundational tetracyclic ergoline (B1233604) ring structure. mdpi.comnih.govresearchgate.net They are broadly categorized into three main groups: clavine alkaloids, simple lysergic acid amides, and the more complex peptide alkaloids, known as ergopeptines. mdpi.comresearchgate.net

Ergocryptinine is classified specifically as an ergopeptine, a subgroup of ergot alkaloids that features a tripeptide moiety attached to the lysergic acid core. wur.nlmdpi.com Along with its isomeric counterpart, α-ergocryptine, this compound is one of the major ergopeptines produced by the fungus Claviceps purpurea. foodriskmanagement.com This fungus commonly infects the flowering heads of cereals and grasses like rye, wheat, and triticale, replacing the developing grain with a dark, hardened fungal structure called a sclerotium, which contains the alkaloids. wur.nlmdpi.com The presence of these sclerotia in harvested grain leads to the contamination of food and feed products. wur.nl this compound is one of the twelve major ergot alkaloids, including its corresponding "-ine" form, that are frequently monitored in food safety analyses. mdpi.comnih.gov

The study of ergot alkaloids has a long and dualistic history, marked by both severe toxicity and significant pharmaceutical applications. nih.gov Historically, the consumption of grain contaminated with ergot fungi led to devastating epidemics of ergotism, a disease known since the Middle Ages as "St. Anthony's Fire" or "holy fire". nih.govnih.govnumberanalytics.comresearchgate.net This condition manifested in two primary forms: gangrenous ergotism, causing intense burning sensations and loss of limbs, and convulsive ergotism, characterized by severe muscle spasms and hallucinations. nih.govresearchgate.netencyclopedia.pub

The transition from a dreaded poison to a source of valuable medicines began with the isolation of pharmacologically active compounds. nih.gov In 1918, the first chemically pure ergot alkaloid, ergotamine, was isolated, leading to its use in obstetrics and internal medicine. nih.gov This spurred further research, resulting in the discovery and development of numerous ergot-derived drugs. nih.govscispace.com

In the contemporary era, research continues on multiple fronts. nih.gov There is a significant focus on food and feed safety, with ongoing development of analytical methods to detect and quantify ergot alkaloid contamination in agricultural commodities. nih.govusask.cafrontiersin.org The complex pharmacology of these compounds continues to be an active area of investigation, exploring their interactions with various neurotransmitter receptors. scispace.comnih.gov Furthermore, biotechnological research aims to optimize the production of specific alkaloids for pharmaceutical use through fermentation and to develop new, more selective derivatives. scispace.comfrontiersin.org

Isomeric Classification and Research Focus on this compound

A critical aspect of ergot alkaloid chemistry is the existence of isomers, which significantly influences their biological properties. The focus on specific isomers like this compound is driven by a growing understanding of their distinct roles and activities.

Ergot alkaloids produced by Claviceps purpurea exist as pairs of epimers, which are stereoisomers that differ in configuration at a single chiral center. nih.govresearchgate.net For ergopeptines, this stereoisomerism occurs at the C-8 position of the ergoline ring. nih.govacs.org This results in two distinct configurations: the C-8-R-isomer (R-epimer) and the C-8-S-isomer (S-epimer). nih.govresearchgate.net

By convention, the R-epimers are designated with an "-ine" suffix (e.g., ergocryptine), while the S-epimers are denoted with an "-inine" suffix. nih.govacs.org Therefore, this compound is specifically the C-8-S epimer of ergocryptine. nih.govacs.org These two forms are interconvertible, a process known as epimerization, which can occur under various conditions. nih.govresearchgate.net

For many years, the prevailing paradigm in ergot alkaloid research was that only the R-epimers (the "-ine" forms) were biologically active, while the S-epimers (the "-inine" forms) were considered inactive or harmless. usask.canih.govresearchgate.netoup.com This belief led to a research and regulatory focus primarily on the R-epimers. researchgate.netnih.gov

The interconversion between R-epimers and S-epimers, known as epimerization, is a critical factor in ergot alkaloid research, analysis, and storage. nih.govnih.gov This dynamic equilibrium means that samples naturally contain a mixture of both forms, and their ratio can change depending on environmental conditions. nih.gov The epimerization process is influenced by factors such as solvent type, pH, temperature, and light. researchgate.netresearchgate.net

For example, the conversion of the R-epimer to the S-epimer is often favored in alkaline solutions. acs.orgresearchgate.net Studies have shown that the rate and extent of epimerization are highly dependent on the solvent used. In a study on α-ergocryptine, substantial epimerization to α-ergocryptinine was observed in methanol (B129727) at room temperature, while it was negligible in chloroform (B151607) under the same conditions. researchgate.netnih.govusda.gov Temperature is another crucial variable; storage at low temperatures (e.g., -20°C or -40°C) significantly slows down the epimerization process, preserving the original isomeric ratio. researchgate.netnih.govmdpi.com These stability considerations are paramount for ensuring the accuracy of experimental results and analytical measurements of ergot alkaloids. nih.gov

Interactive Data Table: Epimerization of α-Ergocryptine to α-Ergocryptinine in Various Solvents at Room Temperature

The following table summarizes the percentage of α-ergocryptinine formed from α-ergocryptine in different solvents over time. This illustrates the significant impact of the solvent environment on the stability and epimerization of the compound.

SolventTime (days)α-Ergocryptinine Formed (%)Reference
Methanol3678.3 researchgate.net
Water:Methanol (70:30)4247.4 researchgate.net
Acetonitrile (B52724)Not specified< 5 nih.gov
AcetoneNot specified< 5 nih.gov
ChloroformNot specified0 nih.gov

Interactive Data Table: Stability of α-Ergocryptine at Low Temperature

This table demonstrates the increased stability of α-ergocryptine (i.e., minimal epimerization to α-ergocryptinine) when stored at -40°C.

SolventStorage Time (days)Epimerization (%)Reference
Acetonitrile (ACN)20-520 researchgate.net
Acetone20-520.2 researchgate.net
Chloroform20-520.1 researchgate.net
Methanol (MeOH)20-520.4 researchgate.net
Water:Methanol (70:30)20-520.5 researchgate.net

Scope and Objectives of this compound Academic Inquiry

The academic investigation of this compound encompasses several key areas, from its fundamental chemical properties to its complex biological interactions. A primary objective is the isolation, purification, and structural elucidation of this compound and its related compounds. drugfuture.comnih.gov This foundational work enables a deeper understanding of its chemical nature.

A significant focus of research is the biosynthesis of this compound. wikipedia.orgresearchgate.net Scientists aim to delineate the enzymatic steps and genetic pathways involved in its production by Claviceps fungi. wikipedia.orgresearchgate.net This includes identifying precursor molecules, such as D-lysergic acid, and the non-ribosomal peptide synthetases (NRPS) that assemble the peptide side chain. wikipedia.org

Another critical area of inquiry is the development of robust analytical methods for the detection and quantification of this compound in various matrices, particularly in food and feed. tlr-international.comnih.govnih.govmdpi.com This is crucial for monitoring contamination levels in agricultural commodities. mpi.govt.nzwur.nl Research in this domain focuses on techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which allows for the sensitive and specific measurement of this compound and its epimers. nih.govnih.govmdpi.commdpi.com

Furthermore, academic research explores the chemical stability and epimerization of this compound. researchgate.netnih.gov The interconversion between the "-ine" form (R-epimer) and the "-inine" form (S-epimer) at the C-8 position is a key aspect of its chemistry, influenced by factors like solvents and temperature. researchgate.netnih.govnih.gov Understanding these transformations is vital for accurate analysis and for comprehending its potential biological activity. mdpi.comnih.gov

Detailed Research Findings

Chemical Properties and Structure

This compound is characterized by a complex molecular structure consisting of an ergoline ring system linked to a peptide moiety. drugfuture.com The chemical formula for α-ergocryptinine is C32H41N5O5, with a molecular weight of approximately 575.70 g/mol . nih.govmycocentral.eu Its structure has been elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govrsc.org

Physicochemical Properties of α-Ergocryptinine
PropertyValueSource
Molecular FormulaC32H41N5O5 nih.govmycocentral.eu
Molecular Weight575.70 g/mol mycocentral.eu
Monoisotopic Mass575.31076943 Da nih.govmycocentral.eu
CAS Number511-10-4 nih.govmycocentral.eu

Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process. It begins with the formation of the ergoline ring from the amino acid tryptophan and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgresearchgate.net A key intermediate is D-lysergic acid. wikipedia.org The peptide portion is then attached by non-ribosomal peptide synthases (NRPS), specifically D-lysergyl peptide synthases (LPS) 1 and 2. wikipedia.org The difference between α- and β-ergocryptinine arises from the incorporation of either leucine (B10760876) or isoleucine into the tripeptide chain. wikipedia.org

Analytical Methods

The accurate detection and quantification of this compound are essential for food safety and research. High-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques. nih.govmdpi.comresearchgate.net These methods allow for the separation and identification of this compound from its epimer, ergocryptine, and other ergot alkaloids. nih.govmdpi.com The development of methods to analyze both the R and S-epimers is a key research objective, as their relative proportions can vary. researchgate.netnih.gov

Analytical Techniques for this compound Determination
TechniqueKey FeaturesSource
HPLC-FluorescenceGood sensitivity for detection in cereals. researchgate.net
LC-MS/MSStandard approach for trace quantification and identification; allows for separation of individual alkaloids. nih.govnih.govmdpi.com
UHPLC-MS/MSUltra-high performance for rapid and sensitive quantification of multiple ergot alkaloids, including R and S-epimers. mdpi.comnih.gov
Capillary Zone Electrophoresis (CZE)Used for separation of ergot alkaloids and their epimers. nih.gov

Epimerization

This compound (an S-epimer) can interconvert with its corresponding R-epimer, ergocryptine. nih.gov This process, known as epimerization, occurs at the C-8 position of the ergoline ring and can be influenced by various conditions, including solvents, pH, and temperature. researchgate.netnih.govrsc.org Studies have shown that epimerization can occur rapidly in certain solvents, which has significant implications for the preparation and storage of analytical standards and for understanding the toxicological profile of contaminated samples. researchgate.net The equilibrium between the two epimers is a critical factor in both analytical chemistry and biological studies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41N5O5 B128735 Ergocryptinine CAS No. 511-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25-,26-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOTUXAWKBPQJW-JJANYQHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891859
Record name Ergocryptinine
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Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-10-4
Record name Ergocryptinine
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Record name Ergocryptinine
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Record name Ergocryptinine
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Record name (8α)-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione
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Record name ERGOCRYPTININE
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Biosynthetic Pathways and Fungal Origin of Ergocryptinine

Primary Producers of Ergocryptinine

The production of this compound is predominantly associated with fungi of the genus Claviceps, which are known for their ability to synthesize a wide array of ergot alkaloids.

Claviceps purpurea is the most well-known and primary producer of this compound. wikipedia.org This fungus commonly infects the ears of rye and other related cereal and forage plants, where it forms sclerotia, the overwintering structures of the fungus that contain the ergot alkaloids. wikipedia.org The production of ergot alkaloids, including this compound, can be achieved through both parasitic growth on host plants and saprophytic cultivation in submerged cultures. wikipedia.orgnih.gov Different isolates of Claviceps purpurea have been shown to produce various ergot alkaloids, including ergocryptine and ergotamine, under submerged fermentation conditions. nih.govnih.gov Other species within the Claviceps genus, such as Claviceps fusiformis and Claviceps paspali, are also significant producers of ergot alkaloids, although their specific alkaloid profiles may differ. nih.govromerlabs.com

The specific type and quantity of ergot alkaloids produced are highly dependent on the particular fungal strain and chemorace of Claviceps purpurea. nih.govjustia.com Different strains exhibit distinct profiles of alkaloid synthesis. For instance, one strain of Claviceps purpurea MNG 00186 is noted for producing a mixture of ergocornine (B135324), α-ergocryptine, and β-ergocryptine. justia.com This variation in production profiles is attributed to the genetic diversity among different strains, which influences the specificity of the enzymes involved in the biosynthetic pathway. mdpi.com The existence of these chemoraces highlights the natural combinatorial system within Claviceps purpurea for the synthesis of a diverse range of ergopeptines. mdpi.com

Enzymatic and Genetic Underpinnings of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with the formation of a universal precursor, D-lysergic acid, followed by the assembly of a tripeptide side chain by large, multifunctional enzymes. This entire process is orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster.

D-lysergic acid is the foundational precursor for all peptide ergot alkaloids, including this compound. google.comwikipedia.orgnih.gov The biosynthesis of D-lysergic acid itself starts from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). wikipedia.org A series of enzymatic reactions, including prenylation, N-methylation, and several oxidative steps, lead to the formation of the ergoline (B1233604) ring system characteristic of lysergic acid. mdpi.comwikipedia.org Once synthesized, D-lysergic acid serves as a branch point in the pathway, where it can be directed towards the synthesis of simple lysergic acid amides or the more complex ergopeptines like this compound. mdpi.comwikipedia.org

The assembly of the tripeptide side chain of this compound and its attachment to D-lysergic acid is catalyzed by a class of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.netd-nb.info These multi-domain enzymes function as an assembly line, activating and sequentially adding specific amino acids to the growing peptide chain. d-nb.infomdpi.com In the case of ergopeptines, a specific NRPS, lysergyl peptide synthetase (LPS), is responsible for their formation. nih.govresearchgate.net The LPS complex in Claviceps purpurea is composed of different subunits, with one subunit (LPS2) activating D-lysergic acid and another, larger subunit (LPS1) being responsible for the selection and incorporation of the three amino acids that form the peptide moiety. mdpi.comresearchgate.net The specificity of the amino acid-activating domains within the LPS1 subunit determines which ergopeptine is produced. nih.gov For α-ergocryptine, the amino acids incorporated are L-valine, L-leucine, and L-proline, while for β-ergocryptine, L-isoleucine replaces L-leucine. wikipedia.org

The genes encoding the enzymes for ergot alkaloid biosynthesis, including those for this compound, are organized in a contiguous cluster known as the ergot alkaloid synthesis (EAS) gene cluster. nih.govmdpi.comresearchgate.net In Claviceps purpurea, this cluster contains genes for the early steps of ergoline ring formation (e.g., dmaW), as well as the genes for the NRPSs responsible for ergopeptine assembly (lpsA and lpsB). nih.govmdpi.com Functional characterization of these genes has confirmed their roles in the biosynthesis of specific ergot alkaloids. For example, it has been demonstrated that different lpsA paralogues within the EAS cluster of a single Claviceps purpurea strain are responsible for the synthesis of different ergopeptines, such as ergotamine and ergocryptine. mdpi.com The modular nature of the NRPS genes and the organization of the EAS cluster allow for the diversity of ergot alkaloids produced by different fungal species and strains. nih.govmassey.ac.nz

Environmental and Ecological Modulators of this compound Production

The production of this compound and other ergot alkaloids by fungi is not constant but is significantly influenced by a range of environmental and ecological factors. These modulators affect the life cycle of the fungus, its interaction with host plants, and its metabolic output.

Host Plant Interactions and Contamination Pathways

The primary route of ergot alkaloid contamination in agriculture involves the parasitic interaction between Claviceps fungi and their host plants. wikipedia.org Claviceps purpurea primarily infects the flowers of cereals and grasses, such as rye, wheat, barley, and various ryegrasses. nih.govwikipedia.org

The infection process begins when airborne fungal ascospores land on the stigma of an open floret, a process that mimics pollination. wikipedia.orgnih.gov The fungal mycelium then proliferates, destroying the plant's ovary and co-opting the vascular tissues intended to nourish the developing seed. wikipedia.org In place of a grain, the fungus develops a hard, dark, resting structure known as a sclerotium, or ergot. nih.govnih.gov These sclerotia are the primary reservoirs of ergot alkaloids, including ergocryptine and its epimer this compound.

Contamination of food and feed occurs when these alkaloid-rich sclerotia are co-harvested with the healthy grains. nih.gov Subsequent milling processes can break up the sclerotia, leading to the distribution of alkaloid contaminants throughout the flour.

In contrast to the parasitic life cycle of Claviceps, some fungi from the same family, such as Epichloë species, exist as endophytes. nih.gov These fungi live symbiotically within the tissues of their host grasses, often without causing disease symptoms. nih.govresearchgate.net They are transmitted vertically through the host's seeds. researchgate.net These endophytes also produce ergot alkaloids, which can confer benefits to the host plant, such as increased resistance to drought and herbivores. nih.gov However, these alkaloids can also be present in forage grasses, posing a risk to grazing livestock. nih.gov

Climatic Variables and Their Influence on Fungal Metabolite Profiles

Climatic conditions play a crucial role in modulating the prevalence of ergot fungi and the production of their alkaloid profiles. nih.gov Temperature, humidity, and rainfall are key variables that directly impact the fungal life cycle and the susceptibility of the host plant. nih.govresearchgate.net

The germination of Claviceps sclerotia and the subsequent infection of host plants are significantly influenced by weather. nih.gov For instance, a period of cold followed by moist conditions is often required to break the dormancy of sclerotia. Fungal infection of cereal flowers is favored by cool, wet, and cloudy weather, which prolongs the flowering period and increases the window of opportunity for spores to access the plant's stigma. nih.gov

Recent shifts in global weather patterns, including an increase in the frequency of extreme events, are expected to impact mycotoxin contamination. nih.govresearchgate.net Torrential rains during the growing and harvesting seasons can delay grain drying, leading to increased mold growth in the field. nih.govresearchgate.net Conversely, weather-related stresses on the host plant, such as drought or heat stress, can weaken its defenses and increase its susceptibility to fungal infection. nih.gov

These climatic variables not only affect the incidence of fungal contamination but can also alter the specific profile of alkaloids produced. The relative concentrations of different ergot alkaloids, including the ratio of ergopeptines (like ergocryptine) to their ergopeptinine epimers (like this compound), can vary depending on the environmental conditions during the growing season and post-harvest storage. nih.govusask.ca Storage temperature and duration have been shown to significantly affect the stability and concentration of individual ergot alkaloids in contaminated grain. nih.govresearchgate.net

| Extreme Weather Events | Torrential rains can delay harvest and drying, promoting mold growth. researchgate.net | Can lead to significant increases in mycotoxin levels in affected crops. nih.gov |

Table 3: List of Chemical Compounds Mentioned

Compound Name
Agroclavine
Chanoclavine-I
Chanoclavine-I aldehyde
D-lysergic acid
Dimethylallyl diphosphate (B83284) (DMAPP)
4-(γ,γ-dimethylallyl)tryptophan (DMAT)
Elymoclavine
Ergocornine
Ergocristine (B1195469)
Ergocryptine
This compound
Ergometrine
Ergosine
Ergotamine
L-tryptophan

Molecular and Cellular Pharmacology of Ergocryptinine

Receptor Interaction Profiles of Ergocryptinine

This compound's pharmacological effects are primarily mediated by its binding to and modulation of several key receptor systems in the central and peripheral nervous systems. These include serotonergic, adrenergic, and dopaminergic receptors.

Serotonergic Receptor (5-HT2A) Binding and Molecular Interactions

In silico molecular docking studies have demonstrated that this compound binds to the 5-HT2A serotonin (B10506) receptor. researchgate.netnih.gov The binding energy for this interaction has been calculated to be between -9.7 and -11.0 kcal/mol, depending on the computational software utilized. researchgate.netnih.govnih.gov This strong binding affinity is facilitated by the formation of a hydrogen bond between this compound and amino acid residues within the receptor's binding site, with a reported bond length of 3.10 Å. researchgate.netnih.govnih.gov Furthermore, a greater number of hydrophobic interactions are formed between this compound and the 5-HT2A receptor compared to some other related compounds. nih.gov The unique molecular structure of ergot alkaloids like this compound enables them to interact with neurotransmitter receptors such as serotonin receptors. jmb.or.kr

Adrenergic Receptor (Alpha-2A) Affinity and Modulatory Effects

This compound also displays a significant affinity for the alpha-2A adrenergic receptor. researchgate.netnih.gov Molecular docking analyses have calculated the binding energy of this compound to this receptor to be in the range of -8.7 to -11.4 kcal/mol. researchgate.netnih.govnih.gov Similar to its interaction with the 5-HT2A receptor, a hydrogen bond is formed between this compound and the alpha-2A adrenergic receptor, with a bond length of 3.28 Å. researchgate.netnih.govnih.gov The alpha-2A adrenergic receptor is a G protein-coupled receptor that mediates the catecholamine-induced inhibition of adenylate cyclase. uniprot.org These receptors are located on vascular prejunctional terminals where they inhibit the release of norepinephrine (B1679862) in a form of negative feedback. wikipedia.org The binding of this compound to these receptors may contribute to physiological effects such as vasoconstriction. researchgate.netnih.gov

Dopaminergic Receptor (D2-type) Interactions and Activity

This compound is known to interact with D2-type dopamine (B1211576) receptors. nih.gov Ergot alkaloids, in general, are recognized for their activity at dopaminergic receptors. scribd.com The D2 receptor family, which includes D2, D3, and D4 subtypes, are G protein-coupled receptors that inhibit the formation of cyclic AMP (cAMP) by inhibiting the enzyme adenylyl cyclase. wikipedia.orgwikipedia.org The interaction of this compound's R-epimer, ergocryptine, with D2 receptors is a principal mechanism of its dopaminergic activity. nih.gov Dopamine agonists that target D2-type receptors are utilized in various therapeutic applications. wikipedia.org

Interactive Data Table: this compound Receptor Binding Affinities

ReceptorBinding Energy (kcal/mol) - AutoDock VinaBinding Energy (kcal/mol) - DockThorHydrogen Bond Length (Å)
5-HT2A -9.7 nih.gov-11.0 researchgate.netnih.gov3.10 researchgate.netnih.govnih.gov
Alpha-2A -8.7 nih.gov-11.4 researchgate.netnih.gov3.28 researchgate.netnih.govnih.gov

Intracellular Signaling Pathways Modulated by this compound

The binding of this compound to its target receptors initiates a cascade of intracellular events, leading to the modulation of various signaling pathways and cellular responses.

Mechanisms of Neurotransmitter Release (e.g., Dopamine)

In addition to its receptor-mediated effects, research indicates that the related compound, ergocryptine, can directly influence neurotransmitter release. Studies using rat striatal synaptosomes have shown that ergocryptine can stimulate the release of dopamine. nih.gov This effect was observed to be relatively slow, with the maximal increase in dopamine release occurring after a 5-minute treatment. nih.gov The ergocryptine-stimulated release of dopamine was not dependent on the presence of calcium in the medium. nih.gov Of various receptor antagonists tested, only the adrenergic antagonist phentolamine (B1677648) showed a moderate ability to reduce this evoked release. nih.gov

Secondary Messenger System Perturbations

The interaction of this compound with G protein-coupled receptors, such as the D2-dopaminergic and alpha-2A adrenergic receptors, inherently leads to perturbations in secondary messenger systems. uniprot.orgwikipedia.org First messengers, like neurotransmitters, bind to cell-surface receptors and activate intracellular signaling pathways, relying on second messengers to propagate the signal within the cell. aatbio.com

Activation of D2-like receptors, to which this compound binds, inhibits adenylyl cyclase, thereby decreasing the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Similarly, alpha-2A adrenergic receptors also mediate the inhibition of adenylate cyclase through the action of G proteins. uniprot.org This reduction in cAMP levels can have widespread effects on cellular function by altering the activity of cAMP-dependent protein kinases and other downstream effectors. pharmatutor.orgnih.gov

Furthermore, some ergot alkaloids have been noted to block agonist-evoked intracellular calcium flux. americanchemicalsuppliers.com Calcium ions (Ca2+) are another critical second messenger involved in a multitude of cellular processes. nih.govwikipedia.org Therefore, by modulating these key second messenger systems, this compound can exert significant influence over cellular activity.

Structure-Activity Relationships (SAR) of this compound and Related Epimers

The biological effects of ergot alkaloids are intrinsically linked to their three-dimensional structure. The specific arrangement of atoms and functional groups dictates how these molecules interact with physiological receptors, leading to a spectrum of pharmacological activities. For this compound and its related compounds, the structure-activity relationships (SAR) are particularly influenced by the stereochemistry at key positions and the nature of the peptide side chain.

Stereochemical Configuration at C-8 and Biological Activity Differentiation

Ergot alkaloids of the ergopeptine class, including this compound, exist as pairs of epimers that differ only in the spatial orientation of the substituent at the C-8 position of the ergoline (B1233604) ring. nih.goviteh.ai These stereoisomers are designated with an "-ine" suffix for the C-8-R-isomer (R-epimer) and an "-inine" suffix for the C-8-S-isomer (S-epimer) nih.govnih.gov. Consequently, this compound is the S-epimer, while its corresponding R-epimer is ergocryptine.

Historically, the prevailing view in pharmacology was that the R-epimers were responsible for the significant biological activity of ergot alkaloids, while the S-epimers, like this compound, were considered biologically inactive or significantly less potent. nih.govresearchgate.netresearchgate.net This perspective was based on early studies that often showed a lack of activity for the "-inine" forms in various pharmacological assays. researchpromo.com

However, more recent research has challenged this long-held assumption, demonstrating that S-epimers can indeed elicit biological responses. A 2021 in vitro study investigated the vasoactive properties of four S-epimers, including this compound, on isolated bovine metatarsal arteries. nih.gov The study found that all tested S-epimers, which were previously thought to be inactive, produced a concentration-dependent contractile response, indicating definite biological activity. nih.gov Ergotaminine (B1205201) showed the strongest response, but this compound also demonstrated clear vasoactivity. nih.gov This suggests that while the stereochemical configuration at C-8 is a critical determinant of the potency and nature of the biological activity, it does not render the S-epimers completely inert. nih.govnih.gov

Table 1: Contractile Response of Bovine Metatarsal Arteries to this compound
Concentration (M)Mean Contractile Response (% PE contraction) ± SD
1 x 10-70.49 ± 0.91
1 x 10-67.69 ± 7.10
Data sourced from a study on the vasoactive effects of (S)-epimers of ergot alkaloids. nih.gov PE refers to phenylephrine (B352888), a standard vasoconstrictor used as a positive control.

In Silico Molecular Docking Approaches to Predict Receptor Binding

To better understand the interaction between ergot alkaloid epimers and their receptors at a molecular level, researchers have increasingly turned to in silico molecular docking simulations. nih.govresearchgate.net This computational technique models the interaction between a ligand (like this compound) and the binding site of a target receptor, predicting the strength of this interaction in terms of binding energy. nih.gov A more negative binding energy value suggests a stronger and more stable interaction. nih.gov

A 2023 study used molecular docking to investigate the binding of ergocristinine (B1242015) (another S-epimer closely related to this compound) to key vascular receptors involved in ergot alkaloid-induced vasoconstriction: the serotonin (5-HT)2A and the alpha-2A (α2A) adrenergic receptors. nih.govresearchgate.net The study utilized software such as AutoDock Vina and DockThor to calculate binding energies and visualize molecular interactions. researchgate.netresearchgate.net

The results showed that the S-epimer ergocristinine could bind effectively to both receptors with significant binding affinity. nih.govresearchgate.net For the 5-HT2A receptor, ergocristinine had a binding energy of -9.7 kcal/mol (using AutoDock Vina), and for the α2A adrenergic receptor, the binding energy was -8.7 kcal/mol. nih.govresearchgate.net The docking models also revealed the formation of specific molecular interactions, such as a hydrogen bond between ergocristinine and amino acid residues within the binding sites of both receptors, which helps to stabilize the ligand-receptor complex. researchgate.net These in silico findings support the experimental data showing that S-epimers are biologically active and demonstrate that their interaction with receptors can be potent. nih.govnih.gov

Table 2: Comparative Binding Energies (kcal/mol) of an Ergot S-Epimer and R-Epimer to Vascular Receptors
LigandReceptorBinding Energy (AutoDock Vina)Binding Energy (DockThor)
Ergocristinine (S-epimer)5-HT2A-9.7-11.0
Ergocristine (B1195469) (R-epimer)5-HT2A-10.1-10.7
Ergocristinine (S-epimer)α2A Adrenergic-8.7-11.4
Ergocristine (R-epimer)α2A Adrenergic-9.1-11.1
Data from an in silico study comparing the binding of ergocristinine and its corresponding R-epimer, ergocristine. nih.govresearchgate.netresearchgate.net The data illustrates that S-epimers can achieve binding affinities comparable to their R-epimer counterparts.

Influence of Side Chain Variations on Receptor Specificity

The ergoline ring system is the fundamental pharmacophore of ergot alkaloids, providing the structural backbone necessary for interaction with biogenic amine receptors like those for dopamine, serotonin, and norepinephrine. nih.gov However, the diverse pharmacological profiles of different ergot alkaloids are largely determined by variations in the side chains and other substituents attached to this core structure. nih.govoup.com

This compound belongs to the ergopeptine class, characterized by a complex tripeptide side chain attached at the C-8 position. nih.gov This peptide moiety plays a crucial role in defining the affinity and specificity for different receptor subtypes. nih.gov Ergopeptines, as a class, generally exhibit strong affinity for a range of receptors, including 5-HT1A, 5-HT1D, and various dopamine receptor subtypes. researchpromo.comoup.com

Even subtle changes in the side chain can alter biological activity. For instance, ergocryptine naturally occurs as α- and β-isomers, which differ merely by the location of a single methyl group in the peptide side chain (leucine vs. isoleucine). mpi.govt.nz More significant modifications to the ergoline scaffold can dramatically alter receptor interaction. For example, alkylation of the indole (B1671886) nitrogen (N1) on the ergoline ring can convert a 5-HT receptor agonist into an antagonist. plos.org Similarly, synthetic modifications, such as the introduction of an oxymethyl group at the 8β-position, can enhance the binding affinity at dopaminergic and serotonergic receptors compared to the natural precursor, lysergic acid. This highlights that while the ergoline core targets the compound to a general class of receptors, the specific nature of the side chain fine-tunes the interaction, determining its ultimate receptor specificity and functional effect (agonist vs. antagonist).

Biological and Toxicological Effects of Ergocryptinine

Vascular System Effects of Ergocryptinine

The primary toxic effect associated with ergot alkaloids is vasoconstriction, which can lead to restricted blood flow and, in severe cases of ergotism, gangrene. nih.govontosight.aifood.gov.uk

Contrary to the long-held belief that S-epimers are biologically inactive, in vitro studies have demonstrated that this compound is vasoactive and produces a concentration-dependent contractile response in arteries. nih.govresearchgate.netoup.com In experiments using isolated bovine metatarsal arteries, this compound induced arterial contraction when introduced in increasing concentrations, typically ranging from 1 × 10⁻¹¹ M to 1 × 10⁻⁶ M. nih.govbastiaanse-communication.comoup.com This contractile response confirms its biological activity and potential to contribute to the vasoconstrictive effects seen in ergotism. oup.comnih.gov The response is often measured and normalized against a known vasoconstrictor, such as phenylephrine (B352888), to quantify its potency. nih.govresearchgate.net The findings illustrate that this compound has the potential to cause vasoconstriction, which can lead to toxic effects. oup.comnih.gov

Interactive Table: Arterial Contractile Response to this compound Below is a summary of the mean arterial contractile response of bovine metatarsal arteries to different concentrations of this compound, expressed as a percentage of the contraction induced by phenylephrine (PE).

Concentration (M)Mean Contraction (% of PE)Minimum Response (%)Maximum Response (%)
1 x 10⁻⁷ 0.49 ± 0.91-0.022.06
1 x 10⁻⁶ 7.69 ± 7.10-1.7118.62
Data sourced from a study on bovine metatarsal arteries (n=6). nih.gov The values represent the mean ± standard deviation.

Studies comparing the vasoactive effects of different S-epimers have shown that while all tested S-epimers are biologically active, their potency varies. oup.comnih.gov In bovine metatarsal artery studies, the contractile response to ergotaminine (B1205201) was found to be the strongest. nih.govresearchgate.net At the highest concentration tested (1 × 10⁻⁶ M), the arterial contraction caused by this compound was significantly lower than that induced by ergotaminine. nih.govoup.comnih.gov Specifically, at a concentration of 1 × 10⁻⁷ M, this compound produced a lower percentile contraction compared to ergotaminine. nih.gov

When comparing S-epimers to their corresponding R-epimers, the dynamic is complex. Research on ergocristine (B1195469) (R-epimer) and ergocristinine (B1242015) (S-epimer) revealed that both induce a sustained contractile response, but the R-epimer caused a greater response between 60 and 180 minutes after exposure. nih.govnih.gov This suggests potential differences in receptor binding mechanisms between the epimers. researchgate.net However, other comparisons indicate that some S-epimers may be as potent or even more potent than their R-epimer counterparts, though these findings can be influenced by the specific arteries and experimental methods used. oup.com

Research into mitigating the vasoconstrictive effects of ergot alkaloids has explored the use of receptor antagonists. researchgate.netnih.gov While studies focusing specifically on this compound are limited, research on the closely related S-epimer, ergocristinine, has demonstrated a viable strategy. The non-competitive, irreversible alpha-adrenergic antagonist phenoxybenzamine (B1677643) (POB) has been shown to successfully attenuate the sustained vascular contraction induced by both ergocristine (R-epimer) and ergocristinine (S-epimer) in ex vivo arterial preparations. nih.govnih.govresearchgate.net In these studies, arteries were pre-contracted with the ergot alkaloid, and the subsequent administration of phenoxybenzamine led to a decrease in the contractile response. nih.govnih.gov This demonstrates that alpha-adrenergic receptor blockade is a potential mechanism for counteracting the vasoconstriction caused by these S-epimers. nih.gov

Neurobiological Consequences of this compound Exposure

Ergot alkaloids exert significant effects on the central nervous system (CNS) due to their structural similarity to biogenic amine neurotransmitters, allowing them to interact with dopaminergic, serotonergic, and adrenergic receptors. researchgate.netmdpi.comfood.gov.ukusask.ca

Ergotism, the condition resulting from the consumption of ergot-contaminated grains, presents in two primary forms: gangrenous and convulsive. food.gov.ukfood.gov.uk The convulsive form is characterized by severe neurotoxic symptoms, including hallucinations, delirium, paranoia, muscle tremors, spasms, and seizures. ontosight.aifood.gov.ukresearchgate.net These neurological manifestations are a direct consequence of the alkaloids' interference with neurotransmitter systems in the CNS. food.gov.ukresearchgate.net As a biologically active ergot alkaloid capable of inducing vascular effects and likely interacting with neurotransmitter receptors, this compound is understood to be a contributing factor to the neurobiological consequences observed in convulsive ergotism. ontosight.aifood.gov.uk

Blood-Brain Barrier Permeability and Accumulation

Ergot alkaloids, including this compound, have demonstrated the ability to cross the blood-brain barrier. nih.govnih.gov In vitro studies using primary porcine brain endothelial cells have shown that these compounds can penetrate this highly selective barrier in significant quantities within a few hours. nih.govnih.gov This permeability is a critical factor in their potential to exert effects on the central nervous system. nih.gov

The blood-brain barrier is a complex structure composed of specialized endothelial cells, pericytes, astrocytes, and neurons, forming the neurovascular unit. medtechbcn.com Its primary function is to regulate the passage of substances between the bloodstream and the brain, protecting the central nervous system from potentially harmful compounds. medtechbcn.com The passage of drugs and other xenobiotics across this barrier is influenced by several factors, including molecular size, lipophilicity, and the presence of active transport systems. medtechbcn.com

While some ergot alkaloids may utilize active transport mechanisms, studies suggest that peptide ergot alkaloids, a class to which this compound belongs, can cross the barrier in higher concentrations compared to other types. nih.gov Interestingly, research has indicated a difference in permeability between the 8-(R) and 8-(S) isomers of ergot alkaloids. For instance, ergocristine, the 8-(R) isomer, can permeate the barrier, whereas its 8-(S) isomer, ergocristinine, has been shown to be unable to cross in the same manner. nih.gov Instead, ergocristinine has been identified as a substance that can accumulate in brain endothelial cells, potentially leading to a weakening of the barrier's integrity. nih.govnih.govresearchgate.net This accumulation within the cells of the blood-brain barrier highlights a different potential toxicological mechanism for the '-inine' isomers compared to their '-ine' counterparts. researchgate.net

Hepatic and Metabolic Modulations by this compound

The liver is a primary site for the metabolism of xenobiotics, including ergot alkaloids. nih.gov These compounds are known to undergo oxidative biotransformation, a process that can influence their toxicity and elimination from the body. food.gov.uk

Ergot alkaloids have the potential to modulate the activity of both microsomal and mitochondrial enzymes in the liver. nih.gov The liver's response to these compounds can include alterations in weight and changes in glycogen (B147801) metabolism. nih.gov Studies in piglets fed diets containing ergot alkaloids, including this compound, have suggested a slight impact on both microsomal and mitochondrial liver function. nih.govresearchgate.net This was observed through breath tests using ¹³C-methacetin and ¹³C-α-ketoisocaproic acid, which are markers for microsomal and mitochondrial function, respectively. nih.govresearchgate.net While not always resulting in significant changes in blood-based liver enzyme markers like GGT and GLDH, these findings suggest that ergot alkaloids can influence hepatic cellular processes. researchgate.net

The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A subfamily, plays a crucial role in the metabolism of many drugs and xenobiotics. nih.govmdpi.com These enzymes are abundant in the human liver and are responsible for the biotransformation of a wide array of compounds. nih.gov

Evidence suggests that ergot alkaloids are subjected to oxidative biotransformation primarily by the CYP3A4 isoform through hydroxylation. food.gov.uknih.gov This metabolic process is a key step in preparing these compounds for elimination from the body. food.gov.uk Interestingly, while CYP3A4 metabolizes ergot alkaloids, these alkaloids have also been shown to act as inhibitors of this enzyme. food.gov.uk The metabolism of ergot alkaloids is not limited to the liver, as ruminal microflora may also contribute to their breakdown, for instance by metabolizing ergopeptines to lysergic acid. nih.gov

The toxicokinetics of ergot alkaloids, which encompasses their absorption, distribution, metabolism, and excretion, are complex and not fully elucidated for all compounds in this class. food.gov.ukresearchgate.net Following absorption from the gastrointestinal tract, ergot alkaloids undergo significant first-pass metabolism in the liver. davidmoore.org.uk

For many ergot alkaloids, biliary excretion is the primary elimination pathway in primates, including humans, with metabolites being excreted in the bile. food.gov.uknih.govfood.gov.ukdavidmoore.org.uk Urinary excretion is generally a minor pathway for the parent compounds in humans. nih.govfood.gov.uk However, the elimination route can vary between species. For example, in cattle, urinary excretion appears to be the predominant route. nih.govfood.gov.uk The specific toxicokinetic profile of individual ergot alkaloids, including this compound, can be influenced by factors such as their physicochemical properties, which affect their bioaccumulation and persistence in the body. researchgate.net

Broader Biological Activity of this compound

Beyond their well-known effects on neurotransmitter systems, ergot alkaloids exhibit a range of other biological activities, including cytotoxic effects.

In vitro studies using human primary cells have provided insights into the cytotoxic potential of ergot alkaloids. nih.gov These studies are valuable because primary cells are considered more representative of the in vivo situation compared to immortalized cell lines. nih.gov

Research has shown that peptide ergot alkaloids can induce cytotoxicity, with some compounds causing apoptosis (programmed cell death) in human kidney cells. nih.gov The cytotoxic effects appear to be correlated with the accumulation of these alkaloids within the cells. nih.govresearchgate.net For example, ergocristine has been identified as a potent cytotoxic agent in these assays. nih.gov While the '-ine' isomers are generally considered more biologically active in terms of receptor interaction, the '-inine' isomers, such as ergocristinine, have been shown to accumulate in cells to a greater extent, which may contribute to their cytotoxic potential. researchgate.netresearchgate.net Studies have been conducted on various human primary cells, including renal proximal tubule epithelial cells (RPTEC) and normal human astrocytes (NHA), to evaluate and compare the toxic potential of different ergot alkaloids. nih.gov

Effects on Animal Health and Performance in Livestock (e.g., feed refusal, growth)

The consumption of feed contaminated with ergot alkaloids, including this compound, can lead to a range of detrimental effects on the health and performance of livestock. These effects are often dose-dependent and can be exacerbated by other stressors such as extreme temperatures.

One of the primary consequences of ingesting ergot alkaloids is a reduction in feed intake. frontiersin.orgfrontiersin.orgbeefresearch.camerckvetmanual.com This feed refusal is a key contributor to the poor performance observed in affected animals. frontiersin.orgfrontiersin.orgbeefresearch.camerckvetmanual.com Studies have demonstrated that as the concentration of total ergot alkaloids in the diet increases, there is a corresponding decrease in dry matter intake (DMI) in cattle. beefresearch.ca For example, research has shown that steers fed diets with increasing levels of ergot alkaloids exhibited a significant reduction in feed consumption. frontiersin.org

This reduction in feed intake, coupled with the direct metabolic impacts of the alkaloids, leads to diminished growth rates. frontiersin.orgfrontiersin.org A study on cattle fed diets containing ergot-contaminated grain revealed a lower average daily gain (ADG) compared to those on uncontaminated feed. frontiersin.org Specifically, cattle consuming 1.6% ergot in their diet showed a significant decrease in both feed intake and ADG. frontiersin.org The negative impact on growth appears to be linear with increasing ergot intake. frontiersin.org Even low concentrations of ergot alkaloids in feed can depress animal performance, particularly when consumed over extended periods. frontiersin.org

The following table illustrates the impact of total ergot alkaloid concentration on the performance of feedlot steers.

Table 1: Effect of Total Ergot Alkaloids (EA) on Feedlot Steer Performance

Total EA in Diet (mg/kg DM) Average Daily Gain (ADG) (kg/day) Dry Matter Intake (DMI) (kg/day)
0.0 0.83 10.1
1.5 Not specified Reduced
3.0 0.55 6.36

Data compiled from studies on the effects of ergot alkaloids on cattle. frontiersin.orgbeefresearch.ca

It is important to note that while these findings are for total ergot alkaloids, this compound is a component of the toxic mixture responsible for these effects.

Reproductive and Developmental Toxicology (e.g., fetal growth)

The reproductive and developmental toxicity of ergot alkaloids, including this compound, poses a significant threat to the productivity of livestock operations. food.gov.ukmdpi.comfood.gov.uk These toxins can interfere with various stages of the reproductive process, from conception to postnatal development.

Exposure to ergot alkaloids during gestation has been shown to have profound effects on fetal growth and development. mdpi.comfood.gov.uknih.govusda.govfrontiersin.org One of the key mechanisms is the vasoconstrictive nature of these compounds, which can restrict blood flow to the uterus and placenta. mdpi.comfood.gov.uk This reduction in blood supply limits the delivery of essential nutrients to the developing fetus, leading to intrauterine growth restriction. mdpi.comnih.govfrontiersin.org

Studies in sheep have demonstrated that maternal consumption of ergot alkaloids can lead to a significant reduction in lamb birth weight. nih.govusda.gov Ewes fed endophyte-infected tall fescue seed, which contains ergot alkaloids, during the last trimester of gestation gave birth to lambs with lower birth weights compared to ewes on an alkaloid-free diet. nih.gov In some cases, a reduction of up to 37% in lamb birth weight has been observed. frontiersin.org This reduction in birth weight is a critical concern as it is strongly associated with postnatal viability and growth performance. nih.gov

Furthermore, in utero exposure to ergot alkaloids can alter fetal muscle development by affecting the formation of muscle fibers. frontiersin.org This can have long-lasting consequences on the offspring's postnatal growth and carcass composition. frontiersin.org The adverse effects on fetal growth are not limited to sheep, as reduced birth weights have also been reported in calves born to cows that consumed ergot alkaloids during gestation. mdpi.com

The following table summarizes the impact of maternal ergot alkaloid exposure on lamb birth weight.

Table 2: Effect of Maternal Ergot Alkaloid Exposure on Lamb Birth Weight

Maternal Diet Lamb Birth Weight Reduction (%) Gestational Stage of Exposure
Endophyte-Infected Tall Fescue Seed 10.2 Last Trimester
Endophyte-Infected Tall Fescue Seed 37 Mid to Late Gestation

Data compiled from studies on the effects of ergot alkaloids in sheep. nih.govfrontiersin.org

While the specific contribution of this compound to these reproductive and developmental toxicities is not always individually quantified in studies, its presence in ergot-contaminated feed implicates it as a contributing factor to these adverse outcomes. food.gov.uk The collective evidence underscores the importance of managing ergot alkaloid contamination in livestock feed to safeguard reproductive efficiency and the health of the next generation of animals.

Analytical Methodologies for Ergocryptinine Detection and Quantification

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate ergocryptinine from complex matrices and minimize interferences.

Liquid-Liquid Extraction (LLE) is a conventional technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. labmanager.comaurorabiomed.com It is a widely used approach for the initial clean-up of sample extracts in ergot alkaloid analysis. nih.gov

Solid Phase Extraction (SPE) is a more selective and efficient technique that isolates target analytes by passing a liquid sample through a solid sorbent material. labmanager.com The analyte is retained on the solid phase while impurities are washed away, after which the purified analyte is eluted. labmanager.com In the analysis of this compound and other ergot alkaloids, SPE is frequently employed as a clean-up step. Specific multifunctional SPE columns, such as MycoSep®, are utilized to reduce matrix interferences, although recovery rates can be variable for some alkaloids. mdpi.comprotocols.iomdpi.comfoodriskmanagement.com Some methods involve an initial solvent extraction followed by clean-up using an SPE column before instrumental analysis. protocols.iofoodriskmanagement.com

A comparative study on urinary organic acids found that SPE yielded a higher mean recovery (84.1%) compared to LLE (77.4%). nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a routine procedure for contaminant analysis in food and feed. nih.goviaea.org This approach involves a single-step buffered acetonitrile (B52724) extraction followed by a "salting-out" liquid-liquid partitioning. iaea.org A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), uses sorbents to remove interfering matrix components. iaea.orgmdpi.com

QuEChERS-based methods have been successfully adapted for the analysis of ergot alkaloids, including this compound. nih.govmdpi.com A modified QuEChERS approach using an alkaline acetonitrile/water mixture has proven effective for quantifying 12 ergot alkaloids in cereal-based baby food. nih.govnih.gov Another study applied a QuEChERS procedure with Z-Sep/C18 purification for analyzing ergot alkaloids in wheat. researchgate.net The first application of a QuEChERS method for ergot alkaloids showed recoveries for related compounds like ergocornine (B135324) and ergocristine (B1195469) between 60% and 70%. nih.gov

Matrix Effects: Mass spectrometric detection is particularly susceptible to matrix effects, where co-extracted compounds from the sample matrix alter the analyte's signal intensity. mdpi.com This can lead to signal suppression or, less commonly, enhancement, affecting the accuracy of quantification. mdpi.com For this compound and ergocristinine (B1242015), signal suppression of up to 50% has been observed in oat and barley matrices. mdpi.com To counteract these effects, analysts often employ matrix-matched calibration, where standards are prepared in an extract from a blank sample, or the method of standard additions. mdpi.com One study measuring 12 ergot epimers in wheat found matrix effects ranging from 101% to 113%, with S-epimers like this compound exhibiting lower matrix effects than their corresponding R-epimers. nih.gov

Internal Standards: The use of an internal standard (IS) is crucial for correcting analytical variations during sample preparation and analysis. researchgate.net Ideally, an isotopically labeled version of the analyte is used; however, such standards are not commercially available for most priority ergot alkaloids, including this compound. nih.govnih.gov Consequently, structural analogues are often used. Dihydroergocristine has been successfully employed as an internal standard in methods for quantifying multiple ergot alkaloids. nih.govprotocols.io In a novel approach, deuterated lysergic acid diethylamide (LSD-D3) was validated as an effective internal standard for the analysis of 12 ergot epimers, including this compound, in wheat. nih.gov The absence of a suitable isotopically-labeled internal standard is recognized as a challenge that can impact method performance and robustness. iteh.aimpi.govt.nz

Table 1: Research Findings on Recovery and Matrix Effects for this compound and Related Alkaloids

Analyte(s)MatrixMethodologyKey FindingsCitation
α-Ergocryptinine & other EAsWheatUHPLC-MS/MS with LSD-D3 as ISMatrix Effect: 101–113% for 12 epimers. Recovery (mid-spike): 68.3–119.1%. S-epimers (like this compound) had lower matrix effects. nih.gov
This compound & ErgocristinineOats, BarleyLC-MS/MSSignal suppression up to 50% due to matrix effects. mdpi.com
This compound & other EAsCompound FeedsHPLC-FLDRecovery: 85.2–117.8%. Matrix Effect: 42.4–132.8%. This compound detected in 10% of samples. nih.gov
Ergocornine, Ergocristine, Ergocryptine, ErgosineCerealsQuEChERSRecoveries ranged from 60% to 70%. nih.govmdpi.com

Chromatographic and Spectrometric Approaches

Following extraction and clean-up, instrumental analysis is performed to separate, identify, and quantify this compound.

UHPLC-MS/MS has become the standard and work-horse technique for the analysis of ergot alkaloids. mdpi.comresearchgate.net This method combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for reliable quantification even at trace levels. nih.gov The use of UHPLC can significantly shorten chromatographic run times, in some cases to as little as five minutes. nih.gov

Validated UHPLC-MS/MS methods have been developed for the simultaneous determination of this compound and other ergot alkaloids in diverse and complex matrices such as cereal-based baby food, swine feed, and dairy feed. mdpi.comnih.govnih.gov These methods demonstrate high sensitivity, with limits of quantification (LOQ) for individual alkaloids as low as 0.5 ng/g. nih.govnih.gov The specificity of MS/MS detection is a key advantage, as it can distinguish between compounds with similar structures, such as ergocryptine and ergocristine, by their different masses. nih.gov

For decades, HPLC with fluorescence detection (HPLC-FLD) has been a primary method for quantifying ergot alkaloids and remains in common use. nih.govresearchgate.net The technique relies on the native fluorescence of ergot alkaloids for detection and quantification following their separation on an HPLC column. foodriskmanagement.com

HPLC-FLD methods have been successfully developed and validated for the determination of 12 ergot alkaloids, including this compound, in matrices like compound feeds and rye. nih.goveuropa.eu Studies have shown that HPLC-FLD can provide sufficient resolution to separate and quantify α-ergocryptine and α-ergocryptinine from their respective β-isomers. europa.eu While highly reliable, HPLC-FLD can sometimes face challenges with co-eluting compounds that have similar fluorescence properties, an issue that is less prevalent in MS/MS-based methods. researchgate.net

Table 2: Comparison of Analytical Performance for this compound Detection

MethodMatrixLimit of Quantification (LOQ)Key AdvantagesCitation
UHPLC-MS/MSCereal-based Baby Food0.5 ng/g (for α-ergocryptinine)High sensitivity and specificity; suitable for complex matrices. nih.govnih.gov
UHPLC-MS/MSSwine and Dairy Feeds0.5 ng/g (for this compound)Reliable for routine monitoring in feed. researchgate.net
HPLC-FLDRye40 µg/kgWell-established, reliable, good baseline separation. foodriskmanagement.com
HPLC-FLDCompound FeedsNot specified per analyteValidated for 12 EAs; suitable for routine analysis. nih.gov
UHPLC-MS/MSHard Red Spring Wheat0.40 µg/kg (for this compound)Sensitive detection of both R and S-epimers. nih.gov

Immunochemical and Emerging Detection Assays

While chromatographic methods are the gold standard, other techniques are being explored for rapid screening and specific applications.

Enzyme-Linked Immunosorbent Assays (ELISA)

ELISA is a plate-based immunoassay technique used for detecting and quantifying substances like proteins and antigens. thermofisher.comimmunology.orgnih.govwikipedia.org It offers a rapid and inexpensive screening tool for large numbers of samples without the need for sophisticated equipment. wur.nl However, ELISA methods for ergot alkaloids are generally less specific and accurate than chromatographic methods. wur.nl They often detect a group of related alkaloids rather than a single compound, and their results are typically compared to the total ergot alkaloid content determined by a confirmatory method like LC-MS/MS. wur.nlmdpi.com While ELISA kits are commercially available for ergot alkaloids, they may show higher quantified values compared to HPLC because they can react with a broader range of ergot alkaloid metabolites. mdpi.comresearchgate.net

Aptamer-based Detection Strategies

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity, similar to antibodies. nih.govaptamergroup.com These "artificial antibodies" are generated through a process called SELEX (Systematic Evolution of Ligands by EXponential enrichment). nih.govnih.gov Aptamer-based biosensors are an emerging technology with potential for the rapid and sensitive detection of toxins. aptamergroup.com

For ergot alkaloids, aptamers have been developed that specifically recognize the core lysergic acid structure. nih.gov One study successfully developed an aptamer with a high affinity for lysergamine (a related ergot alkaloid) and demonstrated its use in a colorimetric assay using gold nanoparticles. nih.gov This system was also able to detect small ergot alkaloids in a contaminated flour sample. nih.gov Aptamer-based strategies can be integrated with various detection platforms, including microfluidics, fluorescence, and electrochemistry, offering a versatile approach for future diagnostic tools. mdpi.commdpi.com

Challenges and Advancements in this compound Analysis

The analysis of this compound and its related epimers presents unique challenges, primarily related to their chemical instability and the need for simultaneous quantification.

Managing Epimerization During Sample Handling and Storage

This compound (the S-epimer) and ergocryptine (the R-epimer) can interconvert in a process called epimerization. nih.govwaters.com This conversion is influenced by several factors, including solvent type, pH, temperature, and light exposure. researchgate.net Acidic or alkaline conditions, protic solvents (like methanol), and heat can all promote epimerization. mdpi.comresearchgate.net This instability poses a significant challenge for accurate quantification, as the ratio of the epimers can change during sample extraction, cleanup, and storage. researchgate.net

To minimize epimerization, specific precautions are necessary:

Storage: Standards and samples should be stored at low temperatures, typically -20°C or below, in non-protic solvents like acetonitrile and protected from light in amber vials. mdpi.comresearchgate.net

Extraction: Extraction procedures using alkaline acetonitrile/water mixtures have been shown to limit epimerization compared to acidic conditions. mdpi.com

Analysis: Using autosamplers with cooling capabilities is recommended to maintain sample stability during long analytical runs. researchgate.net Minimizing the time samples are left at room temperature is also crucial. aafco.org

Simultaneous Quantification of R- and S-Epimers

Since both the R- and S-epimers are often present in contaminated samples and can interconvert, it is crucial to quantify both forms simultaneously. mdpi.comwaters.com Modern analytical methods, particularly UHPLC-MS/MS, are well-suited for this task as they can separate and individually quantify the epimers within a single analytical run. nih.govresearchgate.net

The chromatographic separation of epimers is a key aspect. The -ine (R-epimer) and -inine (S-epimer) pairs have different physicochemical properties, which allows for their separation using liquid chromatography. mdpi.com Optimized chromatographic conditions, including the choice of column, mobile phase composition, and temperature, are essential to achieve baseline separation of the epimer pairs. waters.com For instance, alkaline mobile phases are often preferred to minimize on-column epimerization and improve separation. waters.com While most epimer pairs are well-separated, the separation of α- and β-isomers of ergocryptine and this compound can be particularly challenging. europa.eumdpi.com

The development of methods that can reliably quantify all 12 major ergot alkaloids (six R-epimers and their corresponding six S-epimers) simultaneously is a significant advancement, providing a more accurate assessment of contamination. nih.govmdpi.com

Trace Quantification in Complex Biological Matrices

The accurate quantification of this compound at trace levels in complex biological matrices, such as plasma, serum, and tissue, is a significant analytical challenge. The inherent complexity of these samples, which contain numerous endogenous compounds like proteins, lipids, and salts, can interfere with analysis. These interferences, known as matrix effects, can lead to the suppression or enhancement of the analyte signal during detection, potentially causing underestimation or overestimation of the compound's concentration. nih.govresearchgate.net Consequently, robust, sensitive, and highly specific analytical methodologies are required to isolate and precisely measure this compound.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the standard and most powerful technique for the trace quantification of this compound and other ergot alkaloids in biological samples. nih.govmdpi.com This method offers superior sensitivity and specificity compared to other techniques like liquid chromatography with fluorescence detection (LC-FLD) or enzyme-linked immunosorbent assays (ELISA), which may lack the ability to distinguish between different ergot alkaloid epimers. nih.govnih.gov

The analytical process typically involves three key stages: sample extraction and clean-up, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of this compound from the biological matrix while minimizing the co-extraction of interfering substances. nih.gov Procedures often begin with the homogenization of tissue samples or direct treatment of liquid samples like plasma. nih.govneb.compacb.com

A widely used extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com This approach involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts. mdpi.commdpi.com Further clean-up is often achieved using solid-phase extraction (SPE) cartridges, such as the Mycosep® multifunctional columns, which effectively reduce matrix components. nih.govmdpi.com The choice of extraction solvent and pH is crucial; alkaline conditions are generally preferred to maintain the stability of ergot alkaloid epimers. mdpi.comnih.gov

Chromatographic Separation

Once extracted, the sample is introduced into a liquid chromatography system for the separation of this compound from other compounds. Ultra-high performance liquid chromatography (UPLC or UHPLC) is increasingly favored over conventional HPLC as it provides faster analysis times and better resolution. nih.govnih.gov

Separation is almost always performed using reverse-phase chromatography with columns like C18 (ODS-Hypersil). mdpi.comnih.gov The mobile phase typically consists of a gradient mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a modifier like ammonium (B1175870) carbonate or formic acid. mdpi.comoregonstate.edu These modifiers help to maintain an alkaline pH, which improves peak shape and prevents the on-column degradation or epimerization of the alkaloids. mdpi.com Proper chromatographic separation is vital to distinguish α-ergocryptinine from its epimer, β-ergocryptinine, which may co-elute if the method is not optimized. wur.nl

Mass Spectrometric Detection and Validation

Following separation, the column eluent is directed to a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is the most common interface, as it efficiently generates protonated molecular ions [M+H]⁺ for this compound and other ergot alkaloids. mdpi.comoregonstate.edu

Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring unique precursor-to-product ion transitions for each analyte in a process called Multiple Reaction Monitoring (MRM). oregonstate.edu This allows for confident identification and quantification even at very low concentrations.

To ensure the accuracy and reliability of results, the entire analytical method must be rigorously validated. Key performance parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. nih.gov The use of matrix-matched calibration standards or isotopically labeled internal standards is a common strategy to compensate for matrix effects and improve quantitative accuracy. nih.govacs.org

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

This table presents a compilation of validated method parameters from various studies for the analysis of this compound and related ergot alkaloids in different complex matrices.

ParameterThis compoundOther Ergot AlkaloidsMatrixReference
LOD -0.25 ng/gSwine & Dairy Feed mdpi.com
-2 µg/kgCereals & Animal Feeds wur.nl
-0.05 pmolVascular Tissue acs.org
LOQ -0.5 ng/gSwine & Dairy Feed mdpi.com
-10 µg/kgCereals & Animal Feeds wur.nl
-0.1 pmolVascular Tissue acs.org
Recovery (%) 101.990.6 - 120Swine & Dairy Feed mdpi.com
97.468.3 - 119.1Hard Red Spring Wheat nih.govresearchgate.net
-68.4 - 111.0Vascular Tissue acs.org
Precision (RSD%) <24 (Inter-day)<24 (Inter-day)Hard Red Spring Wheat nih.govresearchgate.net
-3.4 - 16.1 (Intra-assay)Vascular Tissue acs.org

Table 2: Research Findings on this compound Quantification in Biological Matrices

This table summarizes specific findings from research focused on the analysis of this compound and its epimers.

Study FocusKey FindingsMatrixAnalytical MethodReference
Method Validation Developed a sensitive UHPLC-MS/MS method for 12 ergot epimers, including this compound. Matrix effects ranged from 101–113%.Hard Red Spring WheatUHPLC-MS/MS nih.govresearchgate.net
Matrix Effect Analysis Signal suppression for this compound in oats and barley was up to 50%. The study highlighted the importance of matrix-matched standards.CerealsLC-MS/MS nih.gov
Multi-Analyte Detection A validated method successfully quantified 11 ergot alkaloids. Ergocryptine(-ine) was found in 50% of dairy feed samples.Swine & Dairy FeedUHPLC-MS/MS mdpi.com
Tissue Analysis A method was developed and validated for seven ergot alkaloids in vascular tissue, overcoming matrix effects with matrix-diluted standards.Lateral Saphenous Vein TissueLC-MS acs.org
Co-elution Monitoring Noted that α- and β-ergocryptinine often co-elute and may be reported as a sum unless chromatographically resolved.Animal FeedsLC-MS/MS wur.nl

Occurrence, Surveillance, and Risk Assessment of Ergocryptinine

Prevalence and Contamination of Ergocryptinine in Food and Feed

The occurrence of this compound is intrinsically linked to the prevalence of its parent compound, ergocryptine, and other major ergot alkaloids. Contamination levels are highly variable and depend on factors such as the host plant, fungal strain, geographical location, and weather conditions. nih.govnih.gov

Claviceps purpurea can infect a wide range of cereal grains, but susceptibility varies among species. Rye is considered the most susceptible to ergot infection, followed by triticale, wheat, barley, and oats. mdpi.comfood.gov.uknih.gov This ranking is generally reflected in the frequency and concentration of ergot alkaloid contamination.

A multi-year study in Northern Italy found that rye was the most susceptible crop, with total ergot alkaloid contents reaching up to 4,302 µg/kg. nih.gov In a particularly high-contamination year (2020), EAs were detected in 100% of soft wheat, triticale, and spelt samples, 75% of durum wheat, and 50% of barley samples. acs.org Ergocryptine, the parent compound of this compound, was identified as one of the predominant EAs in this study. nih.gov

Data from a UK survey showed that rye had the highest frequency of contamination (64%) and the highest total EA levels (up to 369 µg/kg), while barley had the lowest frequency (7%). food.gov.uk Across Europe, the highest concentrations of EAs are consistently reported in rye and rye-based products. nih.gov

Table 1: Incidence and Concentration of Total Ergot Alkaloids in Various Cereal Grains from European Studies

CerealIncidence of Contamination (%)Median Concentration (µg/kg) (Positive Samples)Maximum Concentration (µg/kg)Study Region
Rye54%1544217Slovenia nih.gov
Rye64%-369UK food.gov.uk
Oat50%359-Slovenia nih.gov
Spelt-264-Slovenia nih.gov
Triticale100% (in 2020)--Northern Italy acs.org
Triticale13%152-Slovenia nih.gov
Wheat100% (soft wheat, in 2020)--Northern Italy acs.org
Wheat17%102-Slovenia nih.gov
Barley50% (in 2020)--Northern Italy acs.org
Barley7%-31UK food.gov.uk
Barley4%1111177Slovenia nih.gov

Given that contaminated grains are often diverted to animal feed, surveillance of swine and dairy feed is critical. bionte.comfrontiersin.org A study analyzing 100 swine feed and 100 dairy feed samples found widespread contamination. nih.gov

In swine feed, over 49% of samples were contaminated with EAs. nih.govnih.gov Ergocryptine and its epimer this compound were among the most prevalent, found in 40% of the swine feed samples, with concentrations ranging from 0.25 to 101 µg/kg. nih.govresearchgate.net Dairy feed samples showed a higher incidence of contamination, with ergocryptine/ergocryptinine detected in 50% of samples. nih.govnih.gov

A 2024 opinion from the European Food Safety Authority (EFSA) concluded that the presence of ergot alkaloids in feed poses a health concern for pigs (piglets, fattening pigs, and sows) and cattle. europa.euagtechnavigator.com A study of swine feed in Spain, however, found a lower incidence of contamination at 12.7%, suggesting significant regional variation. ugr.es

Table 2: Prevalence of Ergocryptine/Ergocryptinine in Animal Feed Samples

Feed TypeNumber of SamplesPercentage of Samples Contaminated with Ergocryptine/Ergocryptinine (%)Concentration Range (µg/kg)Study Region
Swine Feed10040%0.25 - 101Thailand researchgate.net
Dairy Feed10050%-Thailand nih.gov
Swine Feed22812.7% (at least one EA)-Spain ugr.es

Geographic and Environmental Factors Influencing this compound Occurrence

The presence and concentration of this compound and other EAs are not uniform, varying significantly with geography and climate. nih.gov

Ergot contamination is a global issue, with notable occurrences across Europe. nih.govdigicomply.com Recent monitoring has revealed an uptick in EA presence in European grains, particularly in countries like Belgium, France, and Germany. digicomply.com In Italy, a distinct geographical pattern exists, with the cooler and wetter climate of northern regions, such as the Po Valley, being more conducive to ergot proliferation compared to the warmer, drier south. This highlights how regional microclimates can create hotspots for contamination. Data from countries like Slovenia and the Netherlands also contribute to the understanding of EA distribution in Europe. nih.gov

Climatic conditions are a primary driver of Claviceps infection and subsequent EA production. The lifecycle of the fungus is highly dependent on specific environmental cues. bionte.com

Cool, wet weather, especially during the flowering stage of cereal crops, creates optimal conditions for fungal infection. digicomply.com Extended periods of moisture and cold temperatures promote the germination of sclerotia and the infection of open florets. nih.gov Conversely, climate change is expected to exacerbate the problem. researchgate.net Increasing weather variability, including more frequent heavy rainfall and humid conditions, can promote fungal growth and delay grain drying, leading to higher contamination. mdpi.compreprints.org For instance, a 2023 incident in Lombardy, Italy, saw heavy summer rains lead directly to the development of Claviceps in a wheat field. mdpi.compreprints.org Furthermore, warmer temperatures and high humidity can influence not only the rate of infection but also the specific types and amounts of alkaloids produced, potentially leading to higher concentrations of certain EAs.

Regulatory Frameworks and Monitoring Programs for Ergot Alkaloids

In response to the health risks posed by ergot alkaloids, various regulatory bodies have established monitoring programs and maximum allowable levels in food and feed.

The European Union has implemented specific regulations for ergot alkaloids. Commission Regulation (EU) 2023/915 sets maximum levels for the sum of 12 major EAs (ergometrine, ergosine, ergotamine, ergocornine (B135324), ergocristine (B1195469), ergocryptine, and their corresponding -inine epimers, including this compound) in certain foodstuffs. nih.govnih.gov These limits apply to milling products from barley, wheat, spelt, oats, and rye. nih.gov This regulation builds on earlier efforts, such as Regulation (EU) 2021/1399. europa.eu The European Food Safety Authority (EFSA) plays a crucial role by providing scientific opinions and risk assessments, which inform these regulations. europa.eueuropa.eu EFSA established a group tolerable daily intake (TDI) of 0.6 µg/kg of body weight per day for ergot alkaloids. europa.eu

Outside the EU, other countries have their own frameworks. In Canada, guideline levels for ergot sclerotia in cereal grades are established, along with maximum EA levels in feed for pigs and cattle. feedipedia.org Australia and New Zealand apply a maximum level for ergot sclerotia in cereal grains. feedipedia.org These regulations often focus on the visible sclerotia content, which is considered a primary, though imperfect, indicator of alkaloid contamination. nih.govfeedipedia.org Monitoring programs, such as those recommended by EFSA, are essential for gathering data on the occurrence of EAs to refine risk assessments and ensure the effectiveness of these regulatory limits. food.gov.uk

National and International Guidelines for Ergot Alkaloid Levels

Regulatory bodies have established guidelines and maximum levels for ergot alkaloids (EAs) in food and feed, although these are typically for the sum of several EAs rather than for this compound individually. The European Food Safety Authority (EFSA) based its risk assessment on the 12 main EAs found in C. purpurea, which include ergocryptine (a mix of α- and β-isomers) and its corresponding -inine epimers, such as this compound. wur.nleuropa.euresearchgate.net

In 2021, the European Union established maximum levels for the sum of ergot alkaloids in various foodstuffs through Regulation (EU) 2021/1399, which has since been incorporated into Regulation (EU) 2023/915. testveritas.comeurofins.deresearchgate.net These levels apply to the sum of 12 ergot alkaloids, including the ergocryptine/ergocryptinine epimeric pair. mdpi.comfoodsafetyportal.eu For instance, a maximum level of 20 µg/kg was set for grain-based foods for infants and toddlers. testveritas.comeurofins.de For milled rye products, the limit was 500 µg/kg, with a planned reduction to 250 µg/kg. eurofins.defood.gov.uk

Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated the risks and established a group Tolerable Daily Intake (TDI) for the sum of total EAs. cfs.gov.hk The Codex Alimentarius Commission provides a "Code of Practice for the Prevention and Reduction of Mycotoxin Contamination in Cereals" to guide member countries in controlling EA levels. cfs.gov.hk

Table 1: European Union Maximum Levels for the Sum of Ergot Alkaloids in Foodstuffs (Data sourced from Regulation (EU) 2023/915 and its amendments) testveritas.comeurofins.defood.gov.uk

FoodstuffMaximum Level (µg/kg)Notes
Milled products from barley, wheat, spelt, oats (ash content < 900 mg/100 g)50Effective July 2024 for barley, spelt, and oats. Postponed to July 2028 for wheat. eurofins.debund.de
Milled products from barley, wheat, spelt, oats (ash content ≥ 900 mg/100 g)150Applies to products with higher ash content or those sold to the final consumer. testveritas.comeurofins.de
Milled rye products and rye for the final consumer250Reduction from 500 µg/kg was postponed to July 2028. eurofins.debund.de
Wheat gluten400
Processed cereal-based foods for infants and young children20

For animal feed, European Directive 2002/32/EC sets a maximum content for rye ergot (the physical sclerotia) in feed containing unground cereals at 1000 mg/kg. bund.denih.gov

Integration of S-Epimers like this compound in Surveillance

Regulatory and scientific bodies emphasize the importance of including S-epimers (-inine forms) like this compound in surveillance and monitoring programs for ergot alkaloids. dtu.dk The EFSA Panel on Contaminants in the Food Chain (CONTAM Panel) concluded that chemical analysis should focus on the 12 principal EAs from C. purpurea, explicitly naming the six primary alkaloids and their corresponding -inine epimers. mdpi.comeuropa.eumdpi.com This recommendation stems from the fact that S-epimers can constitute a significant portion of the total EA content and can interconvert with their more biologically active R-epimer counterparts (-ine forms) under certain conditions. mdpi.comacs.orgnih.gov

The European Commission recommended that Member States monitor for the presence of these 12 EAs in food and feed. dtu.dkeuropa.eu Surveillance data collected by EFSA includes analytical results for both the α- and β-isomers of ergocryptine and this compound. dtu.dk Modern analytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), are capable of separating and quantifying both the R- and S-epimers, which is crucial for accurate exposure assessment and regulatory compliance. nih.govnih.govtrilogylab.com

Risk Assessment Methodologies for this compound Exposure

Risk assessment for this compound is conducted as part of a broader evaluation of all major ergot alkaloids found in food and feed.

Dietary Exposure Assessment in Human and Animal Populations

Dietary exposure assessments are performed by combining data on the concentration of ergot alkaloids in various food and feed commodities with consumption data for different human and animal populations. EFSA has conducted comprehensive assessments of both chronic and acute dietary exposure across various European countries and age groups. europa.euwur.nleuropa.eu

For human populations, the highest mean chronic dietary exposures to total EAs were found in toddlers and other children. europa.eunih.gov Rye and rye-containing products were identified as significant contributors to this exposure. europa.eu

Table 2: Estimated Chronic Dietary Exposure to Total Ergot Alkaloids in Human Populations (Upper Bound) (Data sourced from EFSA scientific reports) europa.eunih.gov

Population GroupMean Exposure (µg/kg bw per day)95th Percentile Exposure (µg/kg bw per day)
InfantsNot specifiedNot specified
Toddlersup to 0.47up to 0.86
Other Childrenup to 0.46Not specified
Adults0.007 - 0.080.014 - 0.19

In animal populations, dietary exposure estimates also vary significantly depending on the species and their typical diet. dtu.dkeuropa.eu EFSA's assessments, using data on EA levels in cereal grains, found that piglets had the highest exposure estimates. europa.eunih.gov Based on model diets, EFSA concluded that the presence of EAs in feed raises a health concern for piglets, pigs for fattening, sows, and cattle, while the risk is considered low for poultry, sheep, and goats. europa.euagtechnavigator.comresearchgate.net

Table 3: Estimated Dietary Exposure to Total Ergot Alkaloids in Animal Populations (Lower Bound - Upper Bound) (Data sourced from EFSA scientific reports) europa.eunih.gov

Animal SpeciesMean Concentration Scenario (µg/kg bw per day)High Concentration (95th Percentile) Scenario (µg/kg bw per day)
Beef Cattle0.31 – 0.461.43 – 1.45
Piglets6.82 – 8.0716.38 – 16.61

Cumulative Risk Assessment Considering Multiple Ergot Alkaloids

Due to the co-occurrence of multiple ergot alkaloids in contaminated food and feed and their similar vasoconstrictive effects, risk assessment is performed on a cumulative basis. wur.nleuropa.eu Instead of evaluating the risk of each alkaloid like this compound separately, regulatory bodies like EFSA have established group health-based guidance values (HBGVs).

EFSA established a group acute reference dose (ARfD) of 1 µg/kg of body weight and a group tolerable daily intake (TDI) of 0.6 µg/kg of body weight per day for the sum of the main ergot alkaloids. wur.nleuropa.eubund.de These values are based on the vasoconstrictive effects observed in animal studies. wur.nleuropa.eu The risk is characterized by comparing the estimated total dietary exposure of a population to these group HBGVs. wur.nl The CONTAM Panel concluded that while available data did not indicate a concern for any human population subgroup, the contribution from all food groups could not be fully accounted for. wur.nleuropa.eu

Table 4: Health-Based Guidance Values for Cumulative Exposure to Ergot Alkaloids (Data sourced from EFSA) wur.nleuropa.eubund.defao.org

Guidance ValueValueBasis
Tolerable Daily Intake (TDI)0.6 µg/kg body weight per dayFor chronic exposure
Acute Reference Dose (ARfD)1 µg/kg body weightFor acute exposure

Future Directions and Emerging Research Avenues for Ergocryptinine

Advanced Computational and In Silico Modeling

Computational methods are becoming indispensable tools for predicting the behavior and interactions of complex molecules like ergocryptinine at an atomic level. nih.gov These in silico approaches offer a rapid and cost-effective means to explore molecular dynamics, binding affinities, and chemical stability, guiding further experimental research.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, binds to a receptor protein and how stable that interaction is over time. nih.govmdpi.com The process involves creating a 3D model of the ligand and the target receptor. Docking algorithms then predict the preferred orientation of the ligand within the receptor's binding site, calculating a score based on binding affinity. nih.govfrontiersin.org Following docking, MD simulations are employed to observe the dynamic behavior of the ligand-receptor complex, confirming the stability of the binding pose. mdpi.comresearchgate.net

While specific studies focusing exclusively on this compound are emerging, research on closely related ergot alkaloids provides a clear blueprint for this approach. For instance, molecular dynamics simulations have been used to analyze the binding interactions of ergotamine and dihydroergotamine (B1670595) with the 5-hydroxytryptamine (serotonin) receptor 1B (5-HT1B). researchgate.net Such studies reveal critical amino acid residues involved in the interaction and validate the stability of the ligand-receptor complex, offering insights into the structural basis for the alkaloids' pharmacological effects. researchgate.netresearchgate.net These methodologies are directly applicable to this compound to understand its interactions with various dopamine (B1211576), serotonin (B10506), and adrenergic receptors.

This compound is the C-8 S-epimer of ergocryptine and can interconvert with its R-epimer counterpart, a process known as epimerization. mdpi.com This conversion is a critical factor in toxicology and analysis, as the two epimers can exhibit different biological activities. mdpi.com The rate and equilibrium of this epimerization are highly dependent on environmental conditions such as solvent type, pH, and temperature. mdpi.commdpi.comnih.gov

Predictive modeling, including quantum chemical simulations, has been used to understand the epimerization process. For the related alkaloids ergocornine (B135324) and α-ergocryptine, complex simulations have been developed to model the conversion between R- and S-epimers, which proceeds through an enol-intermediate. mdpi.com Quantum models for α-ergocryptine suggest a balanced distribution of its R- and S-epimers at equilibrium. mdpi.com

Experimental studies provide concrete data for kinetic modeling. For example, the epimerization of α-ergocryptine to α-ergocryptinine has been measured under various conditions. At room temperature, the conversion is negligible in chloroform (B151607) but substantial in methanol (B129727). researchgate.net The rate of epimerization is also highly dependent on the solvent matrix and pH. researchgate.netresearchgate.net These experimental findings are crucial for developing and validating predictive models that can accurately forecast the stability and epimeric ratio of this compound in different environments, from laboratory solvents to complex biological matrices. researchgate.net

Table 1: Epimerization of α-Ergocryptine to α-Ergocryptinine at Room Temperature This interactive table summarizes the percentage of α-ergocryptine that converts to its epimer, α-ergocryptinine, over time in different solvents at room temperature. Data is derived from experimental findings. researchgate.net

SolventTime (days)% Epimerization to α-Ergocryptinine
Chloroform38~0%
Acetone38< 5%
Acetonitrile (B52724)38< 5%
70:30 Water:Methanol4247.4%
Methanol3678.3%

Novel Therapeutic and Mitigation Strategies

Given the toxic potential of ergot alkaloids, research is actively exploring methods to counteract their effects and reduce their presence in contaminated materials.

The toxic effects of ergot alkaloids, including this compound, are often linked to their ability to cause sustained vasoconstriction by interacting with various biogenic amine receptors. researchgate.netnih.gov A promising avenue for therapeutic intervention is the development of specific antagonists that can block or reverse these effects. While the R-epimers have historically been the focus of such research, recent studies demonstrate that S-epimers like this compound are also biologically active, necessitating the development of antagonists that are effective against both forms. researchgate.net

Research has shown that non-competitive antagonists can be effective in this regard. For example, the α-adrenergic antagonist phenoxybenzamine (B1677643) was shown to attenuate the sustained arterial contraction caused by both ergocristine (B1195469) (an R-epimer) and its S-epimer, ergocristinine (B1242015). researchgate.net This finding suggests that developing broad-spectrum antagonists capable of blocking the receptor-mediated effects of both epimeric forms is a viable strategy for treating ergotism.

The contamination of animal feed with ergot alkaloids is a significant concern for the livestock industry. nih.gov Consequently, there is a strong interest in developing practical methods to detoxify contaminated feedstuffs. Physical removal of ergot sclerotia is one approach, but chemical and thermal treatments that inactivate the alkaloids are also being investigated. researchgate.net

Research indicates that hydrothermal processing, which includes methods like steam explosion, pelleting, and extrusion, may reduce ergot toxicity. researchgate.net The mechanism is believed to involve the alteration of the epimer profile, potentially converting the more toxic R-epimers to the less active S-epimers like this compound, or degrading the alkaloids altogether. researchgate.net Similarly, treatment with ammonia, known as ammonization, has been shown to alter the R- and S-epimers of ergot alkaloids, presenting another potential detoxification process for contaminated feed. researchgate.net

Deeper Elucidation of this compound's Biological Role and Significance

While historically considered the less toxic, "inactive" epimer, the biological role of this compound is being re-evaluated. nih.gov Its significance stems from its structural similarity to key neurotransmitters, which allows it to interact with a range of biological targets. The ergoline (B1233604) ring system, a core component of this compound, mimics the structure of biogenic amines such as dopamine, serotonin, and norepinephrine (B1679862). nih.gov This structural mimicry enables this compound and other ergot alkaloids to bind to dopaminergic, serotonergic, and adrenergic receptors, acting as either agonists or antagonists. nih.govfood.gov.uk

Investigation of Sub-Cellular and Molecular Mechanisms of Action Beyond Receptor Binding

While the interaction of ergot alkaloids with adrenergic and serotonin receptors is a known aspect of their pharmacology, future investigations aim to uncover the more nuanced sub-cellular and molecular effects of this compound. jmb.or.kr Research is moving beyond simple receptor binding assays to explore the downstream consequences of these interactions. For instance, studies on related ergot derivatives like nicergoline (B1678741) suggest that the binding to receptors such as the 5-HT3A receptor can lead to complex outcomes, including the stabilization of distinct receptor conformations and potential modulation of ion channel activity. jmb.or.kr Future studies on this compound will likely adopt similar approaches, investigating how it influences intracellular signaling cascades, protein-protein interactions, and gene expression profiles following receptor engagement. Understanding these intricate mechanisms could reveal novel therapeutic targets and provide a more complete picture of this compound's physiological effects.

Long-Term and Chronic Exposure Studies in Relevant Animal Models

A significant gap in the current knowledge of this compound lies in the understanding of its effects following long-term or chronic exposure. While acute toxicity studies are more common, chronic exposure studies are crucial for identifying potential target organs and understanding the full spectrum of a compound's biological impact over time. nih.gov The design of such studies in relevant animal models is a cornerstone of human safety evaluation. nih.goveli.org These studies allow for the characterization of adverse effects over a wide range of doses and durations, mimicking potential human exposure scenarios. nih.gov However, it is important to acknowledge the inherent differences between animal models and humans. safermedicines.org Factors such as metabolic rate and anatomical variations can influence how a substance is processed and its ultimate effects. safermedicines.org Therefore, selecting the most appropriate animal model and carefully extrapolating the data are critical considerations for future long-term studies on this compound. nih.govunite.it Such research is essential for establishing a more comprehensive understanding of its cumulative effects.

Biotechnological and Synthetic Biology Approaches

The fields of biotechnology and synthetic biology offer promising avenues for both the enhanced production of this compound and the creation of novel derivatives with potentially improved properties.

Genetic Engineering of Fungal Strains for Modified this compound Production

The production of this compound by its natural fungal source, Claviceps purpurea, can be enhanced and modified through genetic engineering. researchgate.netnih.gov Fungi possess gene clusters for producing a wide array of secondary metabolites, but many of these genes are often silent or expressed at low levels under standard laboratory conditions. researchgate.netresearchgate.net Techniques like the CRISPR/Cas9 system have emerged as powerful tools for precise genome editing in filamentous fungi, allowing for the targeted modification of metabolic pathways. mdpi.commdpi.com This can involve overexpressing genes involved in the this compound biosynthesis pathway, deleting genes for competing pathways, or increasing the supply of precursor molecules. mdpi.com Furthermore, epigenetic modification, through the use of chemical modifiers like histone deacetylase inhibitors, has been shown to significantly enhance the production of ergot alkaloids in C. purpurea. researchgate.netresearchgate.net These approaches could lead to fungal strains capable of producing higher yields of this compound or even novel derivatives.

Q & A

Q. What are the key physicochemical properties of ergocryptinine, and how are they experimentally determined?

this compound (C₃₂H₄₁N₅O₅) is characterized by its melting point (240–242°C for α-ergocryptinine), molecular weight (575.3 g/mol), and solubility in organic solvents like CDCl₃. Key methods include:

  • Differential Scanning Calorimetry (DSC) for melting point analysis.
  • ¹³C-NMR spectroscopy (e.g., 15.036 MHz in CDCl₃) to assign carbon signals (e.g., C-2 at 119.4 ppm, C-7 at 53.7 ppm for α-ergocryptinine) .
  • Mass spectrometry (MS) for molecular weight confirmation.

Q. What spectroscopic techniques are used to distinguish this compound isomers (α vs. β)?

Isomeric differentiation relies on NMR chemical shift variations (e.g., C-7: 53.7 ppm in α-ergocryptinine vs. 50.8 ppm in β-ergocryptinine) and chromatographic retention times (HPLC or GC-MS with chiral columns). Comparative tables (Table S3) from peer-reviewed studies are critical for validation .

Q. What are the standard protocols for synthesizing this compound derivatives?

Synthesis involves:

  • Peptide coupling of lysergic acid with cyclol-lactam moieties under controlled pH.
  • Isomerization control via acid/alkali treatment (e.g., HCl-induced α/β isomer interconversion).
  • Purification using flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s stability under varying pH and light conditions?

  • Experimental Design :
  • Variables : pH (1–14), UV exposure (254–365 nm), temperature (25–60°C).
  • Outcome Measures : Degradation kinetics (HPLC quantification), isomerization rates (NMR tracking).
  • Controls : Dark-stored samples, buffered solutions.
    • Data Analysis : Use Arrhenius plots to model thermal degradation and multivariate regression for pH-dependent stability .

Q. How should contradictions in reported NMR data for this compound be resolved?

  • Step 1 : Cross-validate spectra with authenticated reference standards (e.g., Sigma-Aldrich).
  • Step 2 : Replicate experiments using identical parameters (solvent, frequency, temperature).
  • Step 3 : Perform 2D-NMR (COSY, HSQC) to resolve overlapping signals.
  • Example : Discrepancies in C-9 chemical shifts (118.8 ppm vs. unreported values) may arise from solvent impurities or calibration errors .

Q. What methodologies are suitable for studying this compound’s interaction with biological targets (e.g., dopamine receptors)?

  • In Silico Approaches : Molecular docking (AutoDock Vina) to predict binding affinities.
  • In Vitro Assays : Radioligand displacement (³H-spiperone competition in HEK293 cells).
  • Data Interpretation : Compare IC₅₀ values with structural analogs (e.g., ergocryptine) to infer SAR .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in this compound’s reported bioactivity across studies?

  • Meta-Analysis Framework :
  • Data Collection : Aggregate IC₅₀ values from PubMed, SciFinder, and preprint repositories.
  • Quality Control : Exclude studies lacking purity verification (HPLC/MS).
  • Statistical Tools : Use random-effects models to account for inter-study variability .

Q. What steps ensure reproducibility in this compound synthesis?

  • Documentation : Publish detailed protocols (solvent grades, reaction times) in supplementary materials.
  • Open Data : Share raw NMR/MS files via repositories like Zenodo.
  • Collaborative Validation : Partner with independent labs for inter-laboratory studies .

Methodological Tables

Q. Table 1: Key ¹³C-NMR Assignments for this compound Isomers (CDCl₃, 15.036 MHz)

Carbonα-Ergocryptinine (ppm)β-Ergocryptinine (ppm)
C-2119.4119.1
C-753.750.8
C-9118.8119.2
Data sourced from Flieger et al. (1984)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.